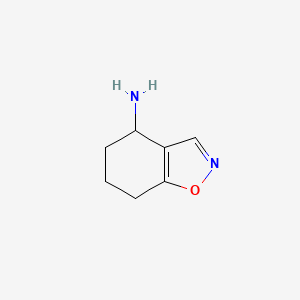

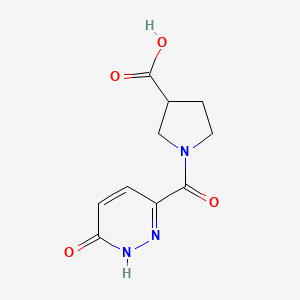

Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate

Overview

Description

Piperidines, which are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the compound “4-Piperidinemethanol” has a boiling point of 118-120 °C/10 mmHg and a melting point of 55-59 °C .Scientific Research Applications

Supramolecular Structures and Hydrogen Bonding

Research has explored the hydrogen bonding capabilities and supramolecular structures of related compounds, highlighting their potential in forming edge-fused rings and three-dimensional framework structures through a combination of hydrogen bonds. Such structural characteristics are fundamental in material science and crystal engineering, offering insights into the design of new molecular assemblies (Portilla et al., 2007).

Synthesis and Optimization

The optimization of synthesis methods for related compounds has been a focus, aiming at improving yields and simplifying production processes. This is crucial for industrial applications, ensuring the cost-effective production of chemicals (Fang Qiao-yun, 2012).

Antimicrobial Activities

Novel compounds with structural similarities have been synthesized and tested for their antimicrobial properties against various bacteria and fungi. This research is pivotal in developing new drugs and treatments for infections, contributing to the field of medicinal chemistry (Shah, 2014).

Optical and Nonlinear Properties

The study of Schiff base compounds derived from similar structures has unveiled significant optical and nonlinear properties. These findings have implications for their application in optical devices, photonic materials, and as optical limiters, demonstrating the compound's versatility in materials science (Abdullmajed et al., 2021).

Theoretical Studies and Spectroscopic Analysis

Theoretical and spectroscopic studies on structurally related compounds provide a deeper understanding of their chemical properties and potential applications. This research aids in the design of new compounds with desired properties for various scientific applications (İ. Koca et al., 2014).

Mechanism of Action

Target of Action

The primary targets of Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide, a key molecule involved in various physiological and pathological processes.

Mode of Action

It is known that the compound interacts with its targets, possibly inhibiting their activity . This interaction could lead to changes in the production of nitric oxide, thereby affecting various cellular processes.

Biochemical Pathways

Nitric oxide plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission .

Result of Action

Depending on the context, this could include effects on blood vessel dilation, immune response, and neurotransmission .

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 3-amino-4-[(1-methylpiperidin-4-yl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-3-20-15(19)11-4-5-14(13(16)10-11)17-12-6-8-18(2)9-7-12/h4-5,10,12,17H,3,6-9,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJVQIHOAQJTKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC2CCN(CC2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-4-((1-methylpiperidin-4-yl)amino)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

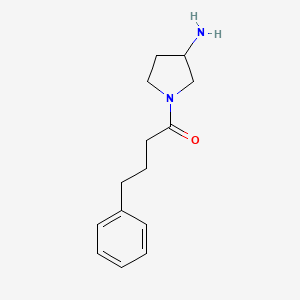

![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1464270.png)

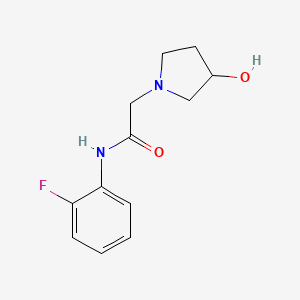

![2-Amino-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1464281.png)

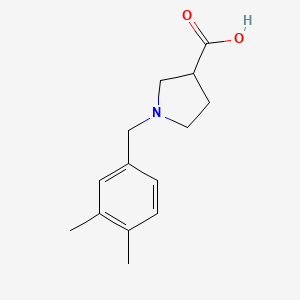

![1-[4-(Aminomethyl)piperidin-1-yl]-2-(pyridin-3-yl)ethan-1-one](/img/structure/B1464285.png)